N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(3-Cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups, linked to a piperidine ring bearing a cyclopropanesulfonamide moiety. The cyclopropane group may enhance metabolic stability, while the piperidine scaffold contributes to conformational flexibility for target binding .
Properties
IUPAC Name |
N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-8-12(2)18-16(15(11)9-17)20-7-3-4-13(10-20)19-23(21,22)14-5-6-14/h8,13-14,19H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAVXTYKEJSFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCC(C2)NS(=O)(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide
- Core Structure : Replaces the pyridine ring with an imidazo-pyrrolo-pyrazine fused system.
- Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles. Substituents: Lacks the 3-cyano-4,6-dimethylpyridin-2-yl group, which may reduce steric bulk and modulate solubility.
- Implications : The fused heterocycle likely improves binding affinity but may reduce metabolic stability due to increased hydrophobicity .
Structural Analog 2: N-(4-(3-Propyl-6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide
- Core Structure : Incorporates a bicyclo[2.2.2]octane scaffold fused to the imidazo-pyrrolo-pyrazine system.
- Key Differences :
- Rigidity : The bicyclic framework restricts conformational flexibility compared to the piperidine-pyridine system.
- Substituents : A 3-propyl group on the heterocycle may enhance lipophilicity, affecting membrane permeability.
- Implications : Increased rigidity could improve target selectivity but reduce adaptability to dynamic binding pockets .
Structural Analog 3: (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
- Core Structure : Features a triazolo-pyrazine system linked to a pyrrolidine-sulfonamide group.
- Stereochemistry: The (S)-configuration introduces chirality, which may influence enantioselective interactions.
- Implications : The triazole moiety could enhance binding to ATP pockets in kinases, while chirality may optimize pharmacokinetic properties .
Data Table: Comparative Analysis of Key Features
| Compound Name | Core Heterocycle | Ring System | Substituents | Molecular Weight (g/mol) | Potential Advantages |
|---|---|---|---|---|---|
| N-[1-(3-Cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | Pyridine-Piperidine | Monocyclic | 3-Cyano, 4,6-dimethyl | ~350 (estimated) | Balanced flexibility, moderate solubility |
| N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide | Imidazo-Pyrrolo-Pyrazine | Fused Heterocycle | None | ~385 (estimated) | Enhanced π-π interactions |
| N-(4-(3-Propyl-6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide | Bicyclo[2.2.2]octane | Bicyclic | 3-Propyl | ~450 (estimated) | High rigidity, improved selectivity |
| (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine | Triazolo-Pyrazine | Fused Heterocycle | Triazole, (S)-chirality | ~400 (estimated) | Chirality-driven PK optimization |
Research Findings and Implications
- Metabolic Stability : The cyclopropanesulfonamide group in all compounds likely reduces oxidative metabolism, as cyclopropane rings resist cytochrome P450-mediated degradation .
- Solubility: The pyridine-based compound may exhibit better aqueous solubility due to the polar cyano group, whereas fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) increase hydrophobicity .
- Target Selectivity : Bulkier fused systems (e.g., bicyclo[2.2.2]octane) may restrict off-target binding but limit blood-brain barrier penetration .
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